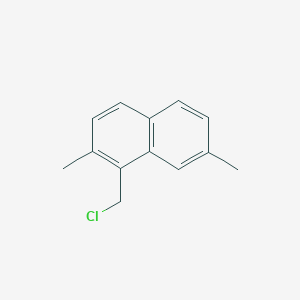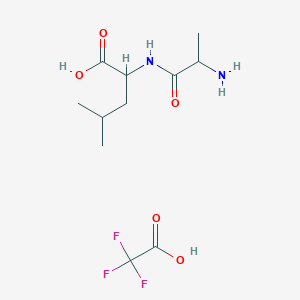
2-(2-Aminopropanoylamino)-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanyl-D-leucine trifluoroacetate (D-Ala-D-Leu-OH TFA) is a synthetic dipeptide composed of D-alanine and D-leucine, combined with trifluoroacetic acid. This compound is primarily used in proteomics research and has a molecular formula of C9H18N2O3•C2HF3O2, with a molecular weight of 347.31 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Ala-D-Leu-OH TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Industrial Production Methods
Industrial production of D-Ala-D-Leu-OH TFA follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
D-Ala-D-Leu-OH TFA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction could result in reduced peptides .
Wissenschaftliche Forschungsanwendungen
D-Ala-D-Leu-OH TFA is widely used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex peptides and proteins.
Biology: It is used in studies involving protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is explored for its potential therapeutic applications, including the development of peptide-based drugs.
Industry: It is utilized in the production of peptide-based materials and as a standard in analytical techniques .
Wirkmechanismus
The mechanism of action of D-Ala-D-Leu-OH TFA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Alanyl-D-valine trifluoroacetate
- D-Alanyl-D-isoleucine trifluoroacetate
- D-Alanyl-D-phenylalanine trifluoroacetate
Uniqueness
D-Ala-D-Leu-OH TFA is unique due to its specific combination of D-alanine and D-leucine, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C11H19F3N2O5 |
|---|---|
Molekulargewicht |
316.27 g/mol |
IUPAC-Name |
2-(2-aminopropanoylamino)-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H18N2O3.C2HF3O2/c1-5(2)4-7(9(13)14)11-8(12)6(3)10;3-2(4,5)1(6)7/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14);(H,6,7) |
InChI-Schlüssel |
WNPZWVQFOYTDAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



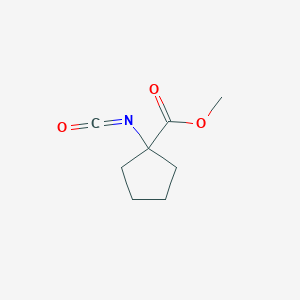

![N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide](/img/structure/B12316176.png)
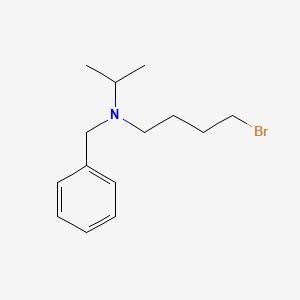
![N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12316186.png)
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine](/img/structure/B12316187.png)
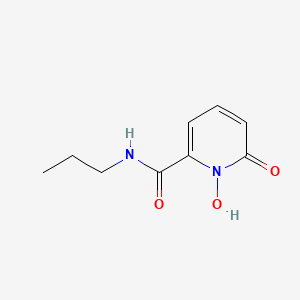
![2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione](/img/structure/B12316196.png)

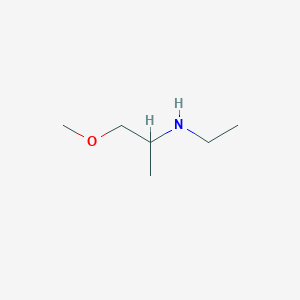
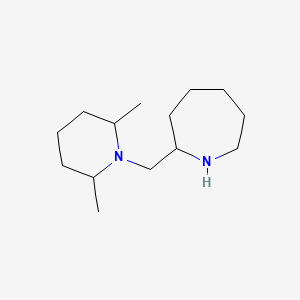
![(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol](/img/structure/B12316218.png)
